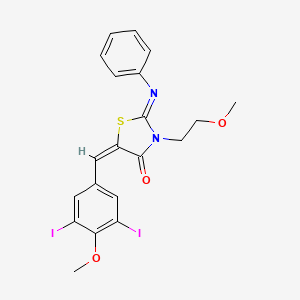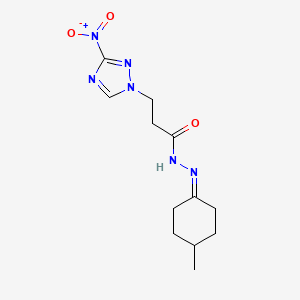![molecular formula C13H18F2N4O B10894323 1-(difluoromethyl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10894323.png)
1-(difluoromethyl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(DIFLUOROMETHYL)-N~3~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with a difluoromethyl group and a carboxamide group. The compound also contains an 8-methyl-8-azabicyclo[3.2.1]octane moiety, which is a bicyclic structure known for its presence in various biologically active molecules.
Preparation Methods
The synthesis of 1-(DIFLUOROMETHYL)-N~3~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, starting from the construction of the 8-methyl-8-azabicyclo[3.2.1]octane scaffold. This scaffold can be synthesized through enantioselective methods, which ensure the correct stereochemistry of the final product . The pyrazole ring can be introduced through cyclization reactions involving appropriate precursors. Industrial production methods may involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(DIFLUOROMETHYL)-N~3~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of various substituted derivatives. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(DIFLUOROMETHYL)-N~3~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: It serves as a tool for studying the structure-activity relationships of biologically active compounds.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the field of neuropharmacology.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-N~3~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(DIFLUOROMETHYL)-N~3~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE include:
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl atropate: This compound shares the bicyclic structure but differs in the substituents on the pyrazole ring.
Benzeneacetic acid, α-methylene-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester: Another similar compound with a different functional group attached to the bicyclic scaffold. The uniqueness of 1-(DIFLUOROMETHYL)-N~3~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its combination of a difluoromethyl group and a pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18F2N4O |
|---|---|
Molecular Weight |
284.30 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H18F2N4O/c1-18-9-2-3-10(18)7-8(6-9)16-12(20)11-4-5-19(17-11)13(14)15/h4-5,8-10,13H,2-3,6-7H2,1H3,(H,16,20) |
InChI Key |
OSBBEYDYVYSHQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)NC(=O)C3=NN(C=C3)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-acetyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10894241.png)
![2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N'-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B10894250.png)
![2-[(4-nitrophenyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B10894255.png)
![4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10894263.png)
![9-bromo-5-cyclopropyl-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine](/img/structure/B10894264.png)

![Acetamide, N-[2-[(4,5-dicyano-2-nitrophenyl)amino]phenyl]-](/img/structure/B10894294.png)
![4-[(4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B10894295.png)

![3-Chloro-5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10894313.png)
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(1-phenylpropylidene)acetohydrazide](/img/structure/B10894314.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B10894317.png)
![N-{(E)-[4-(difluoromethoxy)phenyl]methylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B10894319.png)
